4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Description
Systematic Nomenclature and Chemical Abstract Service Registry Analysis
The compound 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride is uniquely identified by Chemical Abstract Service Registry Number 193818-31-4. This specific identifier distinguishes the hydrochloride salt form from the free base compound, which carries the separate Chemical Abstract Service number 332884-21-6. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride in a 1:1 stoichiometric ratio.
Multiple synonymous designations exist in chemical literature and commercial databases. The compound appears under alternative nomenclatures including 1,8-Naphthyridine-2-butanoic acid, 1,5,6,7-tetrahydro-, monohydrochloride and this compound. The MDL number MFCD22690488 provides additional database cross-referencing capability. These multiple naming conventions reflect the compound's presence across various chemical suppliers and research applications, with each nomenclature system emphasizing different structural aspects of the molecule.
The parent compound without hydrochloride modification carries distinct identifying characteristics. The free base form, identified as 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid, represents the neutral molecular species before salt formation. This distinction proves crucial for understanding the compound's behavior in different chemical environments and its potential applications in synthetic chemistry.
Molecular Formula and Weight Validation
The molecular formula of this compound is definitively established as C₁₂H₁₇ClN₂O₂. This formulation indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight is precisely calculated as 256.73 grams per mole, representing the combined mass of the organic base molecule and the associated hydrochloride ion.
The Simplified Molecular Input Line Entry System representation provides detailed connectivity information: O=C(O)CCCC1=NC2=C(CCCN2)C=C1.[H]Cl. This notation explicitly describes the carboxylic acid functionality connected via a four-carbon chain to the tetrahydronaphthyridine ring system, with the hydrochloride component indicated separately. The Standard International Chemical Identifier provides additional structural verification through the key RNQDBLUYYSHGRP-UHFFFAOYSA-N.
Comparative analysis with the free base form reveals the molecular weight difference attributable to hydrochloride addition. The parent compound C₁₂H₁₆N₂O₂ exhibits a molecular weight of 220.27 grams per mole, confirming that the 36.46 gram per mole increase corresponds precisely to the addition of one hydrogen chloride molecule. This mass relationship validates the 1:1 stoichiometric ratio between the organic base and hydrochloride components.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Chemical Abstract Service Number | 193818-31-4 | 332884-21-6 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₆N₂O₂ |
| Molecular Weight (g/mol) | 256.73 | 220.27 |
| Mass Difference (g/mol) | +36.46 | - |
Crystallographic and Spectroscopic Characterization
Crystallographic analysis represents a fundamental approach for determining the three-dimensional arrangement of atoms within solid pharmaceutical compounds. Modern synchrotron X-ray diffraction techniques enable high-resolution structural determination, as demonstrated in various crystallographic studies of organic compounds. The application of powder diffraction methods proves particularly valuable for pharmaceutical materials, allowing identification of crystalline phases and assessment of structural integrity.
X-ray diffraction analysis serves as a definitive method for identifying crystalline compounds, particularly when dealing with fine-grained components or complex mixtures. The technique enables differentiation between various polymorphic forms and hydration states, which proves crucial for pharmaceutical compounds where minute structural changes can significantly impact biological activity. For compounds containing nitrogen heterocycles, such as the naphthyridine system present in this compound, crystallographic characterization provides essential information regarding hydrogen bonding patterns and molecular packing arrangements.
Contemporary crystallographic instrumentation utilizes synchrotron radiation sources to achieve exceptional resolution and data quality. Modern diffractometers equipped with advanced detector systems enable data collection to resolutions approaching 1.60 Angstroms, as demonstrated in protein crystallography studies. The systematic analysis of diffraction patterns allows determination of space group symmetry, unit cell parameters, and molecular conformations within the crystal lattice.
Storage conditions significantly influence crystalline stability and spectroscopic properties. The compound requires storage under inert atmosphere conditions at room temperature, suggesting sensitivity to atmospheric moisture or oxidation. These storage requirements indicate potential for solid-state transformations or degradation reactions that could be monitored through spectroscopic techniques.
Tautomeric and Conformational Studies
Tautomeric equilibria represent fundamental aspects of heterocyclic chemistry, particularly in nitrogen-containing ring systems. Research on related naphthyridine derivatives demonstrates the complex interplay between conformational states and tautomeric preferences. Studies of similar pyridine-containing systems reveal that conformational equilibrium in urea moieties and tautomerism in pyrimidine components can be controlled through supramolecular interactions and environmental conditions.
The tetrahydronaphthyridine ring system present in this compound exhibits potential for multiple conformational arrangements. Research indicates that compounds containing similar heterocyclic frameworks readily associate through triple hydrogen bonding with complementary molecules such as 2-aminonaphthyridine and 2,6-bis(acetylamino)pyridine. These association patterns suggest that conformational flexibility plays a crucial role in determining the compound's behavior in solution and solid-state environments.
Variable temperature Nuclear Magnetic Resonance titration experiments provide valuable insights into tautomeric behavior of nitrogen heterocycles. Studies demonstrate that proton exchange processes can be monitored through chemical shift changes of specific protons, with association constants calculated based on observed chemical shift variations. For naphthyridine-containing compounds, the proton mobility and conformational freedom enable fast exchange processes on the Nuclear Magnetic Resonance timescale.
Density Functional Theory quantum chemical calculations serve as essential tools for understanding tautomeric preferences and conformational energetics. Computational studies of related systems reveal that energy barriers associated with prototropic reactions can influence the stability of specific tautomeric forms. The relatively high energy barriers observed in similar compounds suggest that once stabilized through intermolecular interactions, specific tautomeric states may be preserved even when competing guest molecules are introduced.
| Analytical Parameter | Characterization Method | Information Obtained |
|---|---|---|
| Molecular Connectivity | Simplified Molecular Input Line Entry System | Structural relationships |
| Crystal Structure | X-ray Diffraction | Three-dimensional arrangement |
| Tautomeric Equilibria | Nuclear Magnetic Resonance Spectroscopy | Proton exchange dynamics |
| Conformational Energy | Density Functional Theory | Theoretical stability assessment |
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDBLUYYSHGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193818-31-4 | |
| Record name | 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193818-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydro-1,8-naphthyridine and bromo butanoic ester.
Reaction: The two starting materials undergo a reaction to form 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butanoic acid butyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, a water-soluble iridium catalyst can be used to catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Biological Activities
Research indicates that 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride exhibits several promising biological activities:
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
- Antidepressant Activity : Preclinical studies suggest that this compound may exhibit antidepressant-like effects in animal models. It is believed to influence serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo, indicating its potential use in treating inflammatory disorders .
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable scaffold for drug development:
- Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced side effects .
- Targeted Drug Delivery Systems : Research is ongoing into formulating this compound within nanoparticles or liposomes to improve targeted delivery to specific tissues or cells .
Case Study 1: Neuroprotection in Animal Models
A study published in Bioorganic & Medicinal Chemistry Letters explored the neuroprotective effects of this compound on rodents subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups .
Case Study 2: Antidepressant-Like Effects
In another study focusing on behavioral assays in mice, the administration of this compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like effects. The study highlighted its potential as a new treatment avenue for depression .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . This interaction can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related analogs:
Key Findings
Core Modifications and Target Specificity The target compound’s butanoic acid group and hydrochloride salt distinguish it from simpler analogs like the ethanol derivative (CAS 243641-39-6). The acid group enhances hydrophilicity and may facilitate ionic interactions with integrin receptors, as seen in related αvβ6 inhibitors .
Bioavailability Enhancements
- The dual HCl salt formulation in the αvβ6 inhibitor () demonstrates how salt formation and core modifications (e.g., fluorination, azetidine rings) improve oral bioavailability. These strategies could inform the development of the target compound .
Integrin Binding Mechanisms
- Integrin-targeting drugs often rely on structural motifs like the RGD sequence (Arg-Gly-Asp). While the target compound lacks RGD, its naphthyridine core and substituents may engage integrins through alternative binding modes, such as allosteric modulation or hydrophobic interactions .
Biological Activity
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride is a synthetic compound with significant potential in pharmacology. Its structure includes a naphthyridine ring and a butanoic acid moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16N2O2
- Molar Mass : 220.27 g/mol
- IUPAC Name : 4-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)butanoic acid
- Solubility : The hydrochloride form enhances solubility and stability in biological systems .
Research indicates that this compound interacts with various biological targets. Notably:
- Integrin Receptors : It exhibits binding affinity to integrin receptors, which play a crucial role in cell adhesion and signaling pathways.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Biological Activity
The compound has been evaluated for several biological activities:
Antiviral Activity
Studies have shown that derivatives of naphthyridine compounds can inhibit viral replication. For instance:
- Mono-ADP-ribosyltransferase Toxins : Compounds similar to 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid have been tested against toxins that compromise host cell function .
Anti-cancer Properties
The naphthyridine core is associated with anti-cancer activity:
- Inhibition of Tumor Growth : Research indicates that certain naphthyridine derivatives can inhibit tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1H-pyrazole derivatives | Pyrazole ring with varying substituents | Different receptor targets compared to naphthyridines |
| 3-Aminoquinoline derivatives | Quinoline core with amino substitutions | Often used in anti-cancer therapies |
| 4-(4-Fluorophenyl)-butanoic acid | Aromatic substitution on butanoic acid | Fluorine enhances lipophilicity and bioavailability |
| 3-(Aminomethyl)-naphthalene derivatives | Naphthalene core with amine groups | Focused on neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via aliphatic substrate cyclization. For example, 1,8-naphthyridine derivatives are synthesized using trichloro-dicyanohexanoyl chloride under acidic conditions (e.g., HCl in dibutyl ether at 140°C) to yield intermediates, which are further functionalized to the target compound . Key steps include substrate selection, cyclization optimization, and purification via techniques like membrane separation or solid-phase extraction (SPE) .
Q. Which analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) is recommended for purity and structural analysis, particularly for detecting trace impurities or degradation products. SPE coupled with reversed-phase HPLC–MS/MS can resolve complex mixtures, as validated for structurally similar biomarkers . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should complement MS data for functional group confirmation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the hydrochloride salt in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Although direct stability data for this compound are limited, analogous 1,8-naphthyridine esters show no significant hazards under standard lab conditions, suggesting similar handling protocols .
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled-up production in academic settings?
- Methodological Answer : Optimize cyclization parameters (temperature, solvent, catalyst) using design-of-experiment (DoE) approaches. For example, substituting dibutyl ether with higher-boiling solvents may improve reaction efficiency. Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) to enhance purity while minimizing yield loss .
Q. How to resolve discrepancies between HPLC purity data and NMR/FTIR results?
- Methodological Answer : Cross-validate using orthogonal methods. For instance, discrepancies may arise from MS-ionizable impurities undetectable via NMR. Reanalyze samples using SPE to isolate fractions, then apply 2D-NMR (e.g., HSQC, HMBC) to confirm structural integrity. Adjust mobile phase composition in HPLC to improve resolution of co-eluting species .
Q. What strategies mitigate instability of the compound in biological assay conditions?
- Methodological Answer : Pre-formulate the compound in lyophilized buffers (e.g., phosphate-buffered saline with cryoprotectants) to prevent hydrolysis. Monitor stability in real-time via LC-MS during assays, and use deuterated internal standards (e.g., MDA-d2, 8-OHdG-15N5) to correct for matrix effects .
Q. Which computational modeling approaches predict the compound’s reactivity or pharmacokinetics?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties and reaction pathways. Molecular dynamics simulations can predict solubility and membrane permeability. Validate predictions experimentally via partition coefficient (logP) measurements and in vitro permeability assays (e.g., Caco-2 cell models) .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data arise (e.g., biological activity vs. purity), apply tiered validation: (1) Replicate experiments under controlled conditions; (2) Use isotopically labeled standards to rule out matrix interference; (3) Consult multi-method frameworks (e.g., SPE-HPLC-MS/MS + NMR) .
- Experimental Design : Follow a phased approach:
- Problem Development : Define purity thresholds and stability endpoints.
- Methodological Design : Select SPE cartridges (e.g., C18 for hydrophobic retention) and MS ionization modes (ESI+ for basic compounds).
- Integration : Correlate synthetic parameters (e.g., reaction time) with analytical outcomes using multivariate analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
